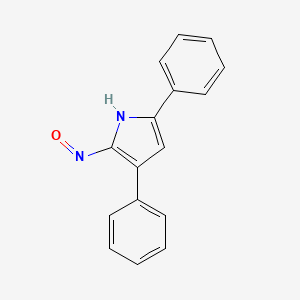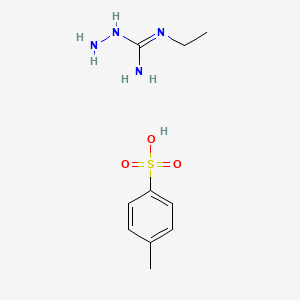
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. Additionally, [5+1] cyclization processes and domino reactions have been employed to synthesize this compound .
Industrial Production Methods: Industrial production of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- often involves the use of high-throughput synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications. The use of automated synthesis platforms and continuous flow reactors has further enhanced the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the pyrimidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as methanol, ethanol, and dichloromethane .
Major Products Formed: The major products formed from the reactions of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions often result in the formation of various functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a tumor necrosis factor-alpha antagonist, making it a potential candidate for the treatment of inflammatory diseases and cancer . In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Additionally, its unique chemical properties make it suitable for use in materials science, where it can be incorporated into polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. As a tumor necrosis factor-alpha antagonist, it binds to the tumor necrosis factor receptor-1, inhibiting the binding of tumor necrosis factor-alpha and preventing the activation of downstream signaling pathways. This inhibition reduces inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory diseases and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- include other thioxopyrimidines and their analogs. Examples include 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones and 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones .
Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the sulfur atom and the specific substitution pattern on the pyrimidine ring contribute to its unique properties, making it a valuable compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
137914-21-7 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
1,3-diethyl-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-10-7(12)6(3)8(13)11(5-2)9(10)14/h6H,4-5H2,1-3H3 |
Clé InChI |
DRMHWRVUMCHVNX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(C(=O)N(C1=S)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)


![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


methanone](/img/structure/B14278765.png)

![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

